molecular formula C15H28O2 B14539706 3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 62406-77-3

3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14539706
CAS No.: 62406-77-3
M. Wt: 240.38 g/mol
InChI Key: LVBMBIPOGCBASF-UHFFFAOYSA-N
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Description

3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure that includes a spiro junction between a cycloalkane and a dioxane ring. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the formation of the spiro junction through cyclization reactions. One common method involves the reaction of a suitable cycloalkane derivative with a dioxane precursor under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing the activity of these targets and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific spiro junction and the presence of both cycloalkane and dioxane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62406-77-3

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

3,3,11-trimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C15H28O2/c1-11(2)13-14(4,5)10-16-15(17-13)9-7-6-8-12(15)3/h11-13H,6-10H2,1-5H3

InChI Key

LVBMBIPOGCBASF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12OCC(C(O2)C(C)C)(C)C

Origin of Product

United States

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